molecular formula C5H2BrN3 B1438959 5-Bromopyrazine-2-carbonitrile CAS No. 221295-04-1

5-Bromopyrazine-2-carbonitrile

Cat. No.: B1438959
CAS No.: 221295-04-1
M. Wt: 183.99 g/mol
InChI Key: ZPBNABIKZKTQQH-UHFFFAOYSA-N
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Scientific Research Applications

Chemistry: 5-Bromopyrazine-2-carbonitrile is widely used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds, which are important in medicinal chemistry .

Biology: In biological research, this compound is used to study the effects of brominated heterocycles on biological systems. It is also used in the development of bioactive molecules and enzyme inhibitors .

Medicine: The compound is utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). It is particularly valuable in the development of drugs targeting specific enzymes and receptors .

Industry: In the agrochemical industry, this compound is used to synthesize herbicides, fungicides, and insecticides. Its versatility makes it a valuable component in the development of new agrochemical products .

Safety and Hazards

This compound is associated with several hazard statements, including H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, and using personal protective equipment .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method for synthesizing 5-Bromopyrazine-2-carbonitrile involves the bromination of pyrazine-2-carbonitrile. This can be achieved by reacting pyrazine-2-carbonitrile with a brominating agent such as copper(II) bromide and t-butylnitrite in acetonitrile at 60°C for 1 hour .

Industrial Production Methods: Industrial production methods for this compound typically involve similar bromination reactions but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions: 5-Bromopyrazine-2-carbonitrile undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions under appropriate conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide, potassium cyanide, and amines.

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed:

    Substitution Products: Depending on the nucleophile used, products can include azides, nitriles, and amines.

    Oxidation Products: Oxidation can lead to the formation of pyrazine-2-carboxylic acid derivatives.

    Reduction Products: Reduction typically yields pyrazine-2-methanamine derivatives.

Mechanism of Action

The mechanism of action of 5-Bromopyrazine-2-carbonitrile depends on its specific application. In medicinal chemistry, it often acts by interacting with molecular targets such as enzymes or receptors. The bromine and carbonitrile groups can form specific interactions with the active sites of enzymes, leading to inhibition or modulation of enzyme activity .

Comparison with Similar Compounds

Uniqueness: 5-Bromopyrazine-2-carbonitrile is unique due to its combination of bromine and carbonitrile groups on a pyrazine ring. This combination provides a versatile platform for further chemical modifications, making it a valuable building block in various fields of research and industry .

Properties

IUPAC Name

5-bromopyrazine-2-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2BrN3/c6-5-3-8-4(1-7)2-9-5/h2-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPBNABIKZKTQQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N=CC(=N1)Br)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90653322
Record name 5-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

221295-04-1
Record name 5-Bromopyrazine-2-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90653322
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Bromo-5-cyanopyrazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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